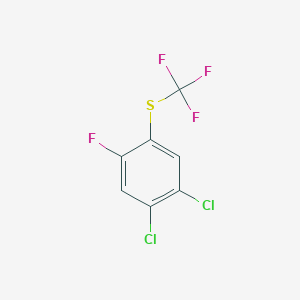

1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene

Descripción

1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene (C₇H₃Cl₂F₄S; molecular weight: 289.07 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms (positions 1 and 2), one fluorine atom (position 4), and a trifluoromethylthio (-SCF₃) group (position 5). The trifluoromethylthio substituent is a strong electron-withdrawing group (EWG) that enhances lipophilicity and metabolic stability, while the halogen atoms (Cl, F) further modulate electronic and steric properties .

Propiedades

IUPAC Name |

1,2-dichloro-4-fluoro-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTJMOCXDYFWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene can be synthesized through several methods, including:

Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents) in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and trifluoromethylthiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Aplicaciones Científicas De Investigación

1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The presence of chlorine, fluorine, and trifluoromethylthio groups can influence the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogs

*Calculated logP (cLogP) values estimated using fragment-based methods.

†Estimated based on substituent contributions from .

Substituent Effects on Lipophilicity and Bioavailability

- Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃): The -SCF₃ group in the target compound increases lipophilicity (cLogP ~3.8) compared to the -SCH₃ analog (cLogP ~3.2) due to the electron-withdrawing trifluoromethyl group . This enhances membrane permeability but may reduce aqueous solubility.

- Fluorine vs. Hydroxyl Groups: Replacing the -OH group in 4-(trifluoromethylthio)phenol (cLogP ~2.5) with fluorine and chlorine in the target compound significantly elevates lipophilicity, aligning with Lipinski’s rules for drug-like molecules (cLogP <5) .

- Oxygenated Derivatives: Sulfoximines (e.g., N-trifluoromethylthio sulfoximines) exhibit lower cLogP (~1.5–2.0) due to polar oxygen atoms, improving aqueous solubility but reducing passive diffusion .

Electronic and Steric Influences

- Electron-Withdrawing Effects: The -SCF₃ group in the target compound strongly withdraws electrons via inductive effects, activating the benzene ring for electrophilic substitution at specific positions. In contrast, -SCH₃ is less electron-withdrawing, altering reaction pathways .

- Steric Hindrance: The bulkier -SCF₃ group (vs.

Metabolic Stability and Toxicity

- Fluorine’s Role: The fluorine atom at position 4 reduces basicity and oxidative metabolism, enhancing metabolic stability compared to non-fluorinated analogs .

- Chlorine vs. Hydrogen: Chlorine atoms increase stability against degradation but may contribute to toxicity if metabolized into reactive intermediates .

Actividad Biológica

1,2-Dichloro-4-fluoro-5-(trifluoromethylthio)benzene is an aromatic compound with the molecular formula . Its unique structure, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and industry, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 265.05 g/mol

- CAS Number : 1807090-21-6

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethylthio group enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with cellular receptors and enzymes.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to other halogenated compounds suggests it could act as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of endogenous compounds.

Biological Activity Data

1. Antimicrobial Studies

In a series of experiments conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, suggesting its potential as a lead compound in developing new antibiotics.

2. Cytotoxicity in Cancer Research

A study investigating the effects of various halogenated compounds on cancer cell lines revealed that this compound exhibited notable cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were reported at approximately 10 µM for both cell lines, indicating a promising avenue for further research into its anti-cancer properties.

Applications in Research and Industry

This compound is utilized in various fields:

- Pharmaceutical Development : It serves as a precursor for synthesizing novel pharmaceutical agents.

- Agricultural Chemicals : This compound is being explored for its efficacy in developing new agrochemicals with enhanced bioactivity against pests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.